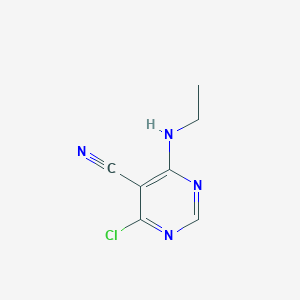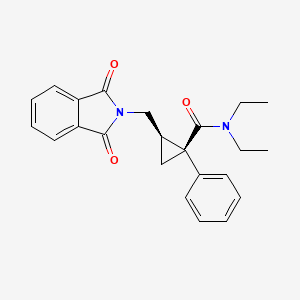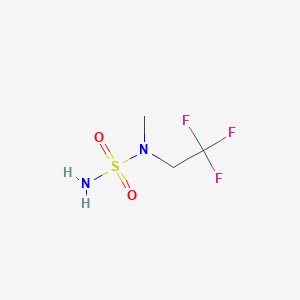
N-Methyl-N-(2,2,2-trifluoroethyl)-sulfamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Methyl-N-(2,2,2-trifluoroethyl)-sulfamide is a chemical compound known for its unique properties and applications in various fields. It is characterized by the presence of a trifluoroethyl group attached to a sulfamide moiety, which imparts distinct chemical and physical properties to the compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-N-(2,2,2-trifluoroethyl)-sulfamide typically involves the reaction of N-methylsulfamide with 2,2,2-trifluoroethylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yield and purity of the compound.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors and advanced purification techniques. The use of automated systems ensures consistent quality and efficiency in the production process. The compound is then subjected to rigorous quality control measures to meet industry standards.
Análisis De Reacciones Químicas
Types of Reactions
N-Methyl-N-(2,2,2-trifluoroethyl)-sulfamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfamide group to amine derivatives.
Substitution: The trifluoroethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and nucleophiles are employed for substitution reactions.
Major Products
The major products formed from these reactions include sulfonic acids, amines, and substituted derivatives, which have diverse applications in various fields.
Aplicaciones Científicas De Investigación
N-Methyl-N-(2,2,2-trifluoroethyl)-sulfamide has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is employed in the study of enzyme inhibition and protein interactions.
Industry: The compound is used in the production of agrochemicals, polymers, and specialty chemicals.
Mecanismo De Acción
The mechanism of action of N-Methyl-N-(2,2,2-trifluoroethyl)-sulfamide involves its interaction with specific molecular targets and pathways. The trifluoroethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes and interact with intracellular targets. The sulfamide moiety can form hydrogen bonds with proteins and enzymes, modulating their activity and function.
Comparación Con Compuestos Similares
Similar Compounds
- N-Methyl-N-(2,2,2-trifluoroethyl)amine hydrochloride
- 2,2,2-Trifluoroethylamine
- N-(2,2,2-Trifluoroethyl)-1-propanamine hydrochloride
Uniqueness
N-Methyl-N-(2,2,2-trifluoroethyl)-sulfamide stands out due to its unique combination of a trifluoroethyl group and a sulfamide moiety. This combination imparts distinct chemical and physical properties, making it suitable for a wide range of applications in various fields.
Propiedades
Número CAS |
1179101-90-6 |
|---|---|
Fórmula molecular |
C3H7F3N2O2S |
Peso molecular |
192.16 g/mol |
Nombre IUPAC |
1,1,1-trifluoro-2-[methyl(sulfamoyl)amino]ethane |
InChI |
InChI=1S/C3H7F3N2O2S/c1-8(11(7,9)10)2-3(4,5)6/h2H2,1H3,(H2,7,9,10) |
Clave InChI |
YWJQBLHCEFWSDO-UHFFFAOYSA-N |
SMILES canónico |
CN(CC(F)(F)F)S(=O)(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-Bromo-2-phenylbenzo[d]thiazole](/img/structure/B13094896.png)
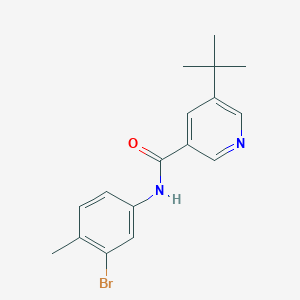
![8-Ethoxypyrazolo[5,1-c][1,2,4]benzotriazine](/img/structure/B13094919.png)
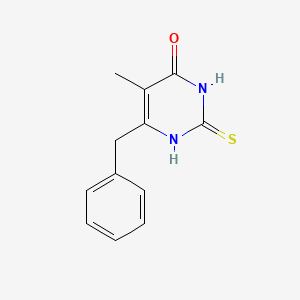
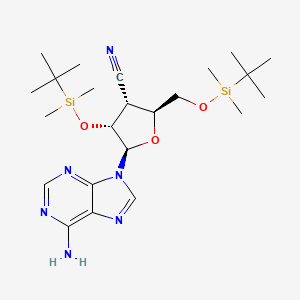
![7-amino-3-ethyl-5H-pyrazolo[5,1-c][1,2,4]triazole-6-carboxylic acid](/img/structure/B13094936.png)
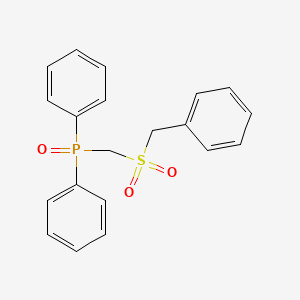
![10-Bromo-1,2,3,4,4A,5-hexahydrobenzo[B]pyrazino[1,2-D][1,4]diazepin-6(7H)-one](/img/structure/B13094946.png)
![3,3'-Bi[1,2,3]triazolo[1,5-a]pyridine](/img/structure/B13094957.png)
